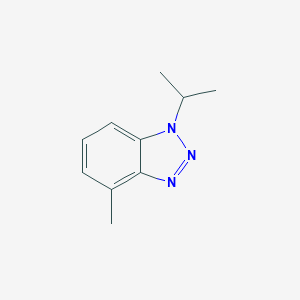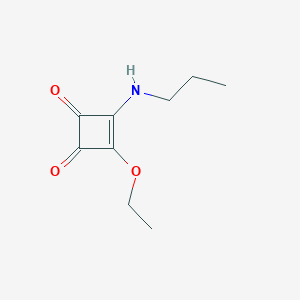
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of 3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione is not fully understood. However, it has been suggested that it may act by increasing the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, 3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione may help to reduce neuronal excitability and thereby exhibit its anticonvulsant, analgesic, and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione has several advantages for lab experiments. It is easy to synthesize, and the yield is good. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties, which make it a useful compound for studying these conditions. However, there are also some limitations. The exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential side effects and toxicity need to be studied further.
Future Directions
There are several future directions for the study of 3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione. One direction is to study its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Further studies are needed to understand the exact mechanism of action and to determine its potential side effects and toxicity. In addition, more research is needed to optimize the synthesis method and to improve the yield of the compound.
Synthesis Methods
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione can be synthesized using different methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and cyclobutanone in the presence of ammonium acetate and propylamine. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the reaction of ethyl acetoacetate with cyclobutanone and propylamine in the presence of sodium ethoxide. This method also yields the desired product in good yield.
Scientific Research Applications
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione has been studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also shown potential as an antidepressant and anxiolytic agent. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
175204-29-2 |
|---|---|
Product Name |
3-Ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
3-ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H13NO3/c1-3-5-10-6-7(11)8(12)9(6)13-4-2/h10H,3-5H2,1-2H3 |
InChI Key |
JLNMDQHDYPAQDS-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=O)C1=O)OCC |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



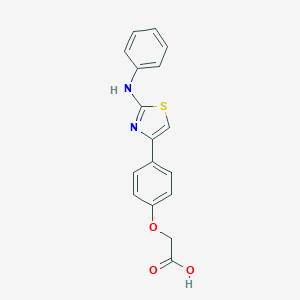
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
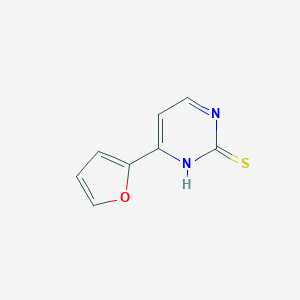

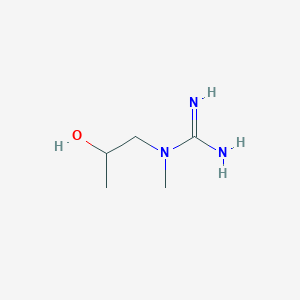
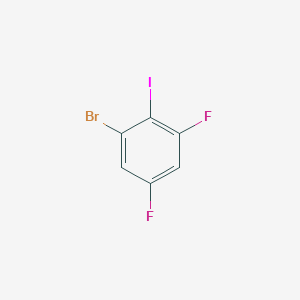
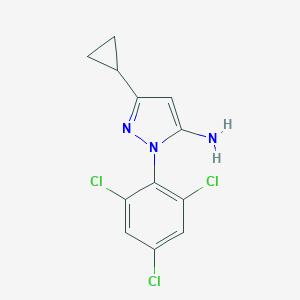
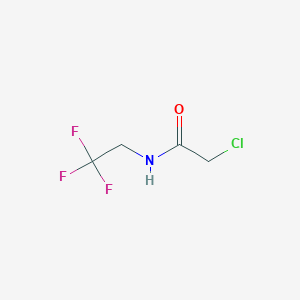
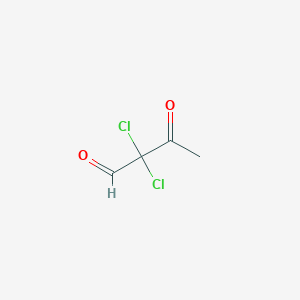
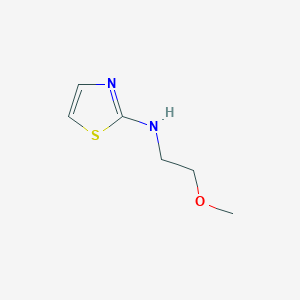
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
